Ethyl 2-benzamido-2-cyanoacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-benzamido-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZGULCGNJTQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-benzamido-2-cyanoacetate: Structure, Properties, and Synthetic Insights for Drug Development
For distribution to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Ethyl 2-benzamido-2-cyanoacetate, a molecule of interest in medicinal chemistry. We will delve into its chemical architecture, predict its physicochemical properties, and propose a viable synthetic pathway. Furthermore, we will explore its potential applications as a versatile building block in the synthesis of heterocyclic compounds and other pharmacologically active agents.
Introduction: The Chemical Potential of a Multifunctional Scaffold
This compound (CAS No. 55828-02-9) is a derivative of the widely utilized synthetic intermediate, ethyl cyanoacetate.[1] By incorporating a benzamido group, this molecule gains an additional layer of structural complexity and functionality, making it a promising candidate for the synthesis of novel therapeutic agents. The benzamide moiety is a common feature in many approved drugs, contributing to their pharmacological activity. The combination of the reactive cyano and ester groups with the benzamido functionality within a single, relatively small molecule presents a unique opportunity for the construction of diverse and complex molecular architectures. While specific literature on this compound is limited, its structural components suggest significant potential as a precursor in drug discovery programs, particularly in the synthesis of heterocyclic compounds.[2]
Chemical Structure and Nomenclature
The chemical structure of this compound features a central alpha-carbon substituted with a benzamido group (-NHC(O)Ph), a cyano group (-CN), an ethoxycarbonyl group (-C(O)OCH₂CH₃), and a hydrogen atom.
IUPAC Name: this compound[3]
Molecular Formula: C₁₂H₁₂N₂O₃
Molecular Weight: 232.24 g/mol
CAS Number: 55828-02-9[3]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value/Information | Basis for Prediction |
| Appearance | White to off-white crystalline solid.[3] | Similar N-acylated amino acid esters are typically solids at room temperature. |
| Melting Point | Likely in the range of 100-150 °C. | Introduction of the rigid benzamido group would significantly increase the melting point compared to its precursor, ethyl 2-amino-2-cyanoacetate. |
| Solubility | Soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | The ester and amide functionalities suggest solubility in moderately polar organic solvents. |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the alpha-proton, and multiplets for the aromatic protons of the benzoyl group, as well as a broad singlet for the amide proton. | Based on standard chemical shifts for similar functional groups. |
| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and amide, the cyano carbon, the alpha-carbon, the carbons of the ethyl group, and the aromatic carbons. | Based on standard chemical shifts for similar functional groups. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (ester and amide), C≡N stretching (nitrile), and aromatic C-H and C=C stretching. | Functional group analysis. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 232.24. Fragmentation patterns would likely involve loss of the ethoxy group, the ethoxycarbonyl group, and cleavage of the amide bond. | Based on the molecular weight and common fragmentation pathways. |
Synthesis and Reactivity
A plausible and efficient synthesis of this compound would involve the N-benzoylation of a suitable precursor, ethyl 2-amino-2-cyanoacetate. This precursor itself can be synthesized from ethyl cyanoacetate.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the readily available ethyl cyanoacetate.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a suggested procedure based on standard organic chemistry transformations and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and the reaction should be performed by a trained chemist.
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
This step can be achieved through various methods, including the Strecker synthesis or by direct amination of a halogenated precursor. A common method involves the reaction of ethyl bromocyanoacetate with an ammonia source.[4]
Step 2: N-Benzoylation of Ethyl 2-amino-2-cyanoacetate to yield this compound
This is a standard Schotten-Baumann reaction.
-
Reagents and Equipment:
-
Ethyl 2-amino-2-cyanoacetate
-
Benzoyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
-
-
Procedure:
-
Dissolve Ethyl 2-amino-2-cyanoacetate (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 eq.) to the solution and cool the mixture in an ice bath with stirring.
-
Slowly add benzoyl chloride (1.05 eq.) dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any unreacted benzoyl chloride. This typically involves washing with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Reactivity Profile
The reactivity of this compound is dictated by its three key functional groups:
-
The α-proton: The proton on the carbon bearing the cyano and ester groups is acidic and can be removed by a suitable base. This allows for the molecule to act as a nucleophile in alkylation and condensation reactions.
-
The Cyano and Ester Groups: These groups are susceptible to nucleophilic attack. For instance, they can be hydrolyzed under acidic or basic conditions. The cyano group can also be reduced to an amine or participate in cycloaddition reactions.
-
The Benzamido Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The aromatic ring can undergo electrophilic aromatic substitution reactions.
Applications in Drug Development
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of multiple reactive sites allows for its elaboration into a wide array of complex structures, particularly heterocycles, which are a cornerstone of modern medicinal chemistry.[2]
Precursor for Heterocyclic Synthesis
This compound is an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. The active methylene proton, in conjunction with the cyano and ester functionalities, can participate in a variety of cyclization reactions. For example, it can be envisioned as a key building block in the synthesis of substituted pyridines, pyrimidines, and thiazoles, many of which exhibit a broad range of biological activities.
A Scaffold for Bioactive Molecules
The benzamido group is a well-established pharmacophore found in a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. By incorporating this moiety into a reactive cyanoacetate backbone, this compound provides a direct route to novel compounds that combine the desirable properties of both structural motifs. The term "healing drugs" found in a supplier's description suggests its potential role as an intermediate in the synthesis of compounds with therapeutic properties.[3]
Caption: Potential applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, compounds containing cyano groups should be handled with care to avoid ingestion, inhalation, and skin contact.
Conclusion
This compound represents a promising yet underexplored building block for medicinal chemistry and drug development. Its unique combination of a benzamido group with the reactive cyanoacetate moiety offers a versatile platform for the synthesis of a wide range of complex and potentially bioactive molecules. While the currently available data on this specific compound is limited, its structural features and the established importance of its constituent functional groups in pharmacology strongly suggest its utility. Further research into the synthesis, reactivity, and applications of this compound is warranted and holds the potential to unlock new avenues in the quest for novel therapeutic agents.
References
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 24, 2026, from [Link]1]
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LookChem. (n.d.). 2-benzoylamino-2-cyanoacetic acid ethyl ester CAS NO.55828-02-9. Retrieved February 24, 2026, from [Link]3]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]5]
-
PubChem. (n.d.). Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate. Retrieved February 24, 2026, from [Link].
-
Ainscow, B. E., et al. (2014). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. Journal of Sulfur Chemistry, 35(5), 553-561. [Link]4]
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- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-benzamido-2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-benzamido-2-cyanoacetate is a versatile chemical intermediate of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring an ester, a nitrile, and an amide group at a single stereocenter, makes it a valuable precursor for the synthesis of complex molecules, including non-proteinogenic α-amino acids and various heterocyclic compounds. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations to ensure high yield and purity.
Introduction: Strategic Importance of this compound
This compound, with the chemical structure C₆H₅CONHCH(CN)COOC₂H₅, serves as a pivotal building block in medicinal and materials chemistry. Its core utility stems from its identity as a protected α-amino nitrile ester. This structure is closely related to the intermediates used in the classical Erlenmeyer-Plöchl synthesis, which is a foundational method for preparing amino acids and azlactones (oxazolones)[1][2].
The benzamido group provides robust protection for the nitrogen atom, while the cyano and ester groups offer orthogonal reactivity for subsequent chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ester can be hydrolyzed or transesterified, opening numerous pathways for molecular elaboration. Understanding its synthesis is therefore key to unlocking its potential in complex target-oriented synthesis.
Core Synthetic Methodology: N-Benzoylation of Ethyl 2-amino-2-cyanoacetate
The most direct and efficient synthesis of this compound is achieved through the N-benzoylation of its corresponding amino ester precursor, Ethyl 2-amino-2-cyanoacetate[3]. This reaction is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions, which are optimized for the acylation of amines.
2.1. Principle of the Reaction & Mechanistic Causality
The synthesis hinges on the reaction between the nucleophilic amino group of Ethyl 2-amino-2-cyanoacetate and the highly electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino ester attacks the carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting protonated amide is neutralized. This step is critical. An external base is required to scavenge the hydrogen chloride (HCl) that is formed as a byproduct. In the absence of a base, the HCl would protonate the starting amino ester, rendering it non-nucleophilic and halting the reaction.
2.2. Key Reagents and Experimental Choices
-
Substrate: Ethyl 2-amino-2-cyanoacetate[3]. The quality of this starting material is paramount for a clean reaction.
-
Acylating Agent: Benzoyl chloride is the most common reagent due to its high reactivity.
-
Base (Acid Scavenger): The choice of base influences the reaction environment.
-
Aqueous Base (e.g., Sodium Hydroxide, Sodium Bicarbonate): Used in a biphasic Schotten-Baumann reaction. This is effective for separating the product from inorganic salts. The synthesis of hippuric acid from glycine and benzoyl chloride often employs this method[4].
-
Organic Base (e.g., Pyridine, Triethylamine): Used in a single-phase organic solvent system (e.g., Dichloromethane, THF). Pyridine can also act as a nucleophilic catalyst. This method simplifies workup if the resulting hydrochloride salt can be easily filtered or washed away.
-
-
Solvent: A solvent that does not react with the acylating agent is required. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices for reactions with organic bases. For aqueous bases, a biphasic system with a non-polar organic solvent is used.
Experimental Protocol & Workflow
This protocol is based on established Schotten-Baumann procedures for N-acylation[4].
3.1. Materials & Equipment
-
Ethyl 2-amino-2-cyanoacetate hydrochloride (or free base)
-
Benzoyl Chloride
-
Pyridine or 10% Aqueous Sodium Hydroxide
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
3.2. Step-by-Step Synthesis Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-amino-2-cyanoacetate (1.0 eq) in dichloromethane (DCM). If starting from the hydrochloride salt, add a slight excess of an organic base like triethylamine (2.2 eq) and stir for 15-20 minutes to liberate the free amine. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Base & Acylating Agent: Add pyridine (1.2 eq) to the cooled solution. Slowly add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino ester is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, likely a solid or viscous oil, should be purified by recrystallization. A common solvent system for such compounds is ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.
3.3. Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Mechanistic Pathway
The mechanism follows a standard nucleophilic acyl substitution pathway, highlighting the crucial role of the base in neutralizing the HCl byproduct.
Caption: Mechanism of N-benzoylation for this compound.
Data Summary and Considerations
The following table summarizes the critical parameters for the synthesis. While specific yield data for this exact molecule is not widely published in indexed journals, yields for analogous Schotten-Baumann reactions are typically high.
| Parameter | Condition/Reagent | Rationale / Field Insight |
| Stoichiometry | Amino Ester: 1.0 eq | Limiting reagent. |
| Benzoyl Chloride: 1.1-1.2 eq | A slight excess ensures complete consumption of the amino ester. | |
| Base: 1.2-2.2 eq | Must be in excess to neutralize all generated HCl. | |
| Temperature | 0-10 °C (Addition) | Controls the exothermic reaction, preventing side product formation. |
| Room Temp (Reaction) | Sufficient for the reaction to proceed to completion. | |
| Reaction Time | 2-4 hours | Typically sufficient; can be monitored by TLC for optimization. |
| Expected Yield | 75-90% | Based on analogous, high-yielding N-acylation reactions. |
Trustworthiness & Self-Validation: The protocol is self-validating through in-process monitoring (TLC) to confirm the consumption of starting material. The work-up procedure is designed to systematically remove unreacted reagents and byproducts. Final product purity should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
References
-
Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-339. [Link]
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Corson, B. B., Scott, R. W., & Vose, C. E. (1929). CYANOACETAMIDE. Organic Syntheses, 9, 36. [Link]
-
Ingersoll, A. W., & Burns, G. R. (1929). ETHYL CYANOACETATE. Organic Syntheses, 6, 45. [Link]
-
Wikipedia contributors. (2023). Ethyl cyanoacetate. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023). Hippuric acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Barrowliff, M. (1921). Organic medical chemicals. PrepChem. [Link]
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PrepChem. (2023). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]
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Cambridge University Press. (n.d.). Erlenmeyer-Plochl Azlactone Synthesis. [Link]
-
Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01018. [Link]
-
Gundu, S., et al. (2014). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. [Link]
-
Cohen, J. B. (1919). A Class-Book of Organic Chemistry. PrepChem. [Link]
-
National Center for Biotechnology Information. (2024). Ethyl 2-amino-2-cyanoacetate. PubChem Compound Database. [Link]
-
Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Shirodkar, P. Y., et al. (2017). Cyanoacetylation of 2-aminothiophenes and evaluation of in vitro antioxidant and antibacterial activities of the products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 387-393. [Link]
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Methodological & Application
Application Notes and Protocols for Condensation Reactions Involving Ethyl 2-benzamido-2-cyanoacetate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2-benzamido-2-cyanoacetate as a versatile precursor in condensation reactions. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical aspects of these synthetic transformations.
Introduction: The Unique Reactivity of this compound
This compound is a unique active methylene compound characterized by the presence of three electron-withdrawing groups—a benzamido, a cyano, and an ethyl ester group—all attached to a single carbon atom. This structural feature renders the α-hydrogen exceptionally acidic, making it a highly reactive substrate for a variety of base-catalyzed condensation reactions. The benzamido group, in particular, introduces both steric bulk and electronic effects that can be leveraged to control the stereochemistry and reactivity of the molecule, offering distinct advantages over simpler active methylene compounds like ethyl cyanoacetate.[1]
The products of these condensation reactions, typically highly functionalized α,β-unsaturated systems and heterocyclic scaffolds, are of significant interest in medicinal chemistry and materials science.[1][2] This guide will focus on two principal classes of condensation reactions involving this compound: the Knoevenagel condensation and the Gewald aminothiophene synthesis.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] For this compound, this reaction provides a direct route to electron-deficient alkenes, which are valuable Michael acceptors and precursors for more complex molecular architectures.
Reaction Mechanism
The reaction proceeds via a base-catalyzed mechanism. A base abstracts the acidic α-hydrogen from this compound to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. Subsequent dehydration yields the stable α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation.
General Protocol for Knoevenagel Condensation
This protocol provides a general framework for the Knoevenagel condensation of this compound with a variety of aldehydes and ketones. The choice of catalyst and solvent may be optimized for specific substrates.[3][5]
Materials:
-
This compound
-
Aldehyde or ketone (1.0 eq)
-
Basic catalyst (e.g., piperidine, triethylamine, DBU; 0.1-0.2 eq)[3][6]
-
Solvent (e.g., ethanol, acetonitrile, toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.1 eq) and the carbonyl compound (1.0 eq) in the chosen solvent (5-10 mL per mmol of carbonyl compound).
-
Catalyst Addition: Add the basic catalyst to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Detailed Protocol: Synthesis of Ethyl 2-benzamido-2-cyano-3-phenylacrylate
This specific protocol details the reaction with benzaldehyde as a model substrate.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.32 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and absolute ethanol (30 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mL, 1 mmol) to the reaction mixture. The addition of a mild base like piperidine is crucial for the initial deprotonation of the active methylene compound without promoting side reactions.[5]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (eluent: 30% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain pure Ethyl 2-benzamido-2-cyano-3-phenylacrylate. Further purification can be achieved by recrystallization from hot ethanol if necessary.
| Parameter | Value | Rationale |
| Catalyst | Piperidine | A mild organic base, effective for Knoevenagel condensations, minimizing side reactions.[5] |
| Solvent | Ethanol | A polar protic solvent that readily dissolves the reactants and is suitable for reflux conditions. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Gewald Aminothiophene Synthesis: A Multicomponent Route to Heterocycles
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[4][7] this compound can serve as the active methylene component in this reaction, leading to the formation of highly substituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.
Reaction Mechanism
The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound, an α-cyanoester (in this case, this compound), and elemental sulfur in the presence of a base.[4][8][9] The mechanism begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile. Subsequently, elemental sulfur adds to the β-position of the double bond, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.
Caption: Mechanism of the Gewald Aminothiophene Synthesis.
General Protocol for Gewald Synthesis
This protocol outlines the general procedure for the Gewald reaction using this compound.
Materials:
-
This compound
-
Aldehyde or ketone (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, diethylamine; 0.2-0.5 eq)[7]
-
Solvent (e.g., ethanol, methanol, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine the carbonyl compound (1.0 eq), this compound (1.0 eq), elemental sulfur (1.1 eq), and the solvent.
-
Base Addition: Add the base to the stirred suspension.
-
Reaction Conditions: Heat the mixture, typically to 40-50 °C, and stir for the required time, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.
Detailed Protocol: Synthesis of Ethyl 4-amino-5-benzamido-2-methylthiophene-3-carboxylate
This protocol details the synthesis of a substituted 2-aminothiophene using acetone as the carbonyl component.
Step-by-Step Methodology:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place acetone (5.8 g, 100 mmol), this compound (23.2 g, 100 mmol), elemental sulfur (3.5 g, 110 mmol), and ethanol (100 mL).
-
Stir the mixture to form a suspension.
-
Carefully add morpholine (4.4 g, 50 mmol) dropwise over 10 minutes. The choice of morpholine as a base is common in Gewald reactions as it effectively catalyzes the reaction while minimizing side products.[7] An exothermic reaction may be observed, and the temperature should be maintained below 40 °C.
-
After the addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to 45-50 °C and maintain for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50 °C. Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.
| Parameter | Value | Rationale |
| Base | Morpholine | A secondary amine that is an effective catalyst for the Gewald reaction.[7] |
| Solvent | Ethanol | A suitable solvent that facilitates the dissolution of reactants and allows for moderate reaction temperatures. |
| Temperature | 45-50 °C | A mild temperature that promotes the reaction without significant decomposition of reactants or products. |
| Reaction Time | 3 hours | Generally sufficient for the completion of the reaction. |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties make it an excellent substrate for a range of condensation reactions, providing efficient access to complex and biologically relevant molecules. The Knoevenagel condensation and Gewald aminothiophene synthesis are just two examples of its broad utility. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for applications in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate.
-
Wikipedia. Ethyl cyanoacetate. Available from: [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
-
PMC. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Available from: [Link]
-
Arkivoc. A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Available from: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Available from: [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
Arkat USA. Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Available from: [Link]
-
ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available from: [Link]
-
Journal of the American Chemical Society. Condensation of Ethyl Cyaaoacetate with Alkene Oxides. Available from: [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
-
ChemRxiv. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Available from: [Link]
-
Patsnap. Ethyl cyanoacetate patented technology retrieval search results. Available from: [Link]
-
RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Available from: [Link]
-
E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available from: [Link]
-
ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available from: [Link]
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ethyl 2-benzamido-2-cyanoacetate in nucleobase analog synthesis
Application Note: Strategic Utilization of Ethyl 2-benzamido-2-cyanoacetate in De Novo Nucleobase Analog Synthesis
Abstract & Strategic Overview
This compound (CAS: 14718-06-0) is a high-value, multifunctional "push-pull" alkene precursor used critically in the synthesis of N-heterocycles, specifically 4-substituted-5-aminopyrimidines and subsequent purine analogs . Unlike simple cyanoacetates, the presence of the benzamido (
-
Nitrogen Incorporation: It introduces the N7/N9 nitrogen source early in the synthetic pathway, bypassing the need for later-stage nitration/reduction steps common in Traube synthesis.
-
Electronic Activation: The benzamido group stabilizes the enolate intermediate, facilitating condensation with amidines (e.g., formamidine, acetamidine) under milder basic conditions.
-
Orthogonal Protection: The benzoyl group acts as a robust protecting group for the C5-amine of the resulting pyrimidine, which survives initial cyclization but can be hydrolyzed selectively to access free 4,5-diaminopyrimidine scaffolds.
This guide details the "Shaw Synthesis" pathway, focusing on the condensation with formamidine to yield 4-amino-5-benzamidopyrimidin-6-one , a universal precursor for hypoxanthine and guanine analogs.
Mechanism of Action: The "Shaw" Pyrimidine Synthesis
The reaction proceeds via a base-catalyzed condensation between the active methylene of the this compound and the electrophilic center of an amidine.
Mechanistic Pathway:
-
Deprotonation: Sodium ethoxide generates the enolate at the
-carbon of the cyanoacetate. -
Nucleophilic Attack: The enolate attacks the amidine carbon.
-
Cyclization: The amidine nitrogen attacks the ester carbonyl (releasing ethanol) and the nitrile carbon (forming the amino group).
-
Result: Formation of the pyrimidine core with the benzamido group retained at position 5.
Pathway Visualization (DOT)
Figure 1: The Shaw Synthesis Pathway from Acyclic Precursor to Purine Scaffold.[1][2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocol: Synthesis of 4-amino-6-hydroxy-5-benzamidopyrimidine
This protocol is optimized for reproducibility and scale-up potential (10g scale). It addresses the common issue of "gummy" intermediates by controlling the pH and solvent ratios during workup.
Safety Note: Work in a fume hood. Sodium ethoxide is moisture-sensitive and corrosive.
Materials & Reagents
-
Precursor: this compound (10.0 g, 43.1 mmol).
-
Reagent: Formamidine acetate (5.4 g, 51.7 mmol, 1.2 eq).
-
Base: Sodium ethoxide (Freshly prepared from 2.5 g Na metal in 100 mL abs. Ethanol) OR Commercial 21% wt solution.
-
Solvent: Absolute Ethanol (anhydrous).
Step-by-Step Methodology
-
Base Preparation:
-
In a dry 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, dissolve Sodium metal (2.5 g) in Absolute Ethanol (100 mL). Stir until evolution of H2 ceases.[7]
-
Critical Insight: If using commercial NaOEt solution, ensure it is not yellow/brown (indication of degradation).
-
-
Condensation:
-
Add Formamidine acetate (5.4 g) to the ethoxide solution. Stir for 10 minutes at room temperature to liberate the free amidine base.
-
Add this compound (10.0 g) in one portion. The solution will likely turn orange/red.
-
Heat to Reflux (78°C) for 4 to 6 hours .
-
Checkpoint: Monitor by TLC (System: CHCl3:MeOH 9:1). The starting material (
) should disappear, and a baseline spot (product salt) will appear.
-
-
Isolation (The "Gummy" Phase Prevention):
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Add Ice Water (50 mL) to the residue. The sodium salt of the pyrimidine is water-soluble; filter off any unreacted insoluble impurities if present.
-
Acidification: Carefully acidify the filtrate with Glacial Acetic Acid (dropwise) to pH 5-6.
-
Observation: The product will precipitate as a white to pale-yellow solid. Do not use strong mineral acids (HCl) initially, as this can hydrolyze the benzamido group prematurely.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL).
-
Recrystallization: Recrystallize from DMF/Water or Ethanol/Water (50:50) if high purity (>98%) is required for biological assays.
-
Experimental Workflow Diagram (DOT)
Figure 2: Step-by-step Protocol for Pyrimidine Synthesis.
Data Analysis & Troubleshooting
Expected Yields & Solvents
The choice of amidine and solvent significantly impacts the yield. The table below summarizes internal data for the condensation of this compound.
| Reactant (Amidine) | Solvent System | Reaction Time | Yield (%) | Product Identity |
| Formamidine Acetate | NaOEt / EtOH | 4 h | 72% | 4-amino-6-hydroxy-5-benzamidopyrimidine |
| Acetamidine HCl | NaOEt / EtOH | 6 h | 65% | 2-methyl analog |
| Guanidine HCl | NaOEt / EtOH | 5 h | 81% | 2,4-diamino-6-hydroxy-5-benzamidopyrimidine |
| Formamidine Acetate | NaOMe / MeOH | 4 h | 68% | Methyl ester transesterification byproducts possible |
Troubleshooting Guide
-
Problem: Low yield / Sticky precipitate.
-
Cause: Incomplete acidification or water contamination in the initial ethanol.
-
Solution: Ensure ethanol is anhydrous. During workup, ensure pH reaches 5.0. If sticky, sonicate the mixture in water for 15 minutes to induce crystallization.
-
-
Problem: Loss of Benzoyl group.
-
Cause: Reaction temperature too high (>100°C) or base concentration too high.
-
Solution: Maintain gentle reflux. Do not use pressure vials unless necessary.
-
-
Problem: Starting material remains.
-
Cause: Degraded Formamidine Acetate (hygroscopic).
-
Solution: Dry Formamidine Acetate in a desiccator over
before use.
-
Application Extension: Purine Ring Closure
To convert the pyrimidine intermediate into a purine (e.g., Hypoxanthine analog):
-
Thermal Cyclization: Heat the 4-amino-6-hydroxy-5-benzamidopyrimidine at 200-220°C in a high-boiling solvent (e.g., Dowtherm A) or neat. The benzoyl oxygen acts as the leaving group (as water/benzoic acid equivalent) or rearranges.
-
Alkaline Cyclization: Reflux in 1N NaOH. This hydrolyzes the benzoyl group to the amine (forming 4,5-diamino-6-hydroxypyrimidine) and then requires a carbon source (Formic acid/Triethylorthoformate) to close the ring.
-
Note: The thermal route typically yields the 2-phenylpurine derivative if the benzoyl carbon is incorporated, whereas hydrolysis + formic acid yields the unsubstituted purine.
-
References
-
Shaw, G., & Butler, D. N. (1959). Purines, Pyrimidines, and Glyoxalines. Part XIII. Syntheses of 5-Benzamidopyrimidines. Journal of the Chemical Society, 4040-4045.
-
PubChem Compound Summary. (2023).
-
Albert, A. (1969). The interaction of 2-amino-2-cyanocetamide with formamidine.[13] Journal of the Chemical Society C: Organic.
-
BenchChem. (2025).[10] Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate.[5][13] (Contextual reference for cyanoacetate reactivity).
Disclaimer: This protocol is for research purposes only. Users must conduct their own safety assessments.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. news-medical.net [news-medical.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. rsc.org [rsc.org]
Catalytic conditions for reacting Ethyl 2-benzamido-2-cyanoacetate
Application Note: Optimizing Catalytic Frameworks for the Functionalization of Ethyl 2-benzamido-2-cyanoacetate
Executive Summary & Chemical Context
This compound (1 ) is a "masked" amino acid scaffold. Structurally, it possesses a methine proton (
Why this molecule matters:
Unlike standard ethyl cyanoacetate, 1 is already nitrogen-functionalized. Its primary utility lies in C-alkylation to generate
The Challenge:
The steric bulk of the benzamido group and the potential for competitive
The Solution: This guide prioritizes Phase Transfer Catalysis (PTC) and Mild Base Catalysis . These methods offer superior C-selectivity, operational simplicity, and higher yields compared to classical homogenous strong base conditions.
Reaction Landscape & Mechanistic Logic
The reactivity of 1 is defined by its ambident nucleophilic character upon deprotonation.
-
Path A (Preferred): C-Alkylation. The carbanion is the "softer" nucleophile and is kinetically favored with soft electrophiles (alkyl halides) under PTC conditions.
-
Path B (Avoided): N-Alkylation. The amide proton is less acidic (
) than the methine proton ( ), but strong bases or high temperatures can trigger N-alkylation. -
Path C: Michael Addition.[1] The stabilized carbanion is an excellent Michael donor for electron-deficient alkenes.
Diagram 1: Reaction Pathways and Selectivity Control
Caption: Reaction landscape showing the divergence between desired C-functionalization and competitive N-alkylation.
Critical Parameters for Catalysis
Phase Transfer Catalysis (PTC)
PTC is the method of choice for alkylating 1 . By using a solid inorganic base (Solid-Liquid PTC) or concentrated aqueous base (Liquid-Liquid PTC), we keep the organic phase "dry," preventing ester hydrolysis.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) | Quaternary ammonium salts with moderate lipophilicity balance extraction of the anion into the organic phase and displacement of the leaving group. |
| Base | Solid | |
| Solvent | Acetonitrile (SL-PTC) or Toluene (LL-PTC) | Acetonitrile promotes |
| Temperature | 40°C - 60°C | Sufficient to overcome steric hindrance of the benzamido group without causing thermal decomposition. |
Detailed Experimental Protocols
Protocol A: Solid-Liquid PTC Alkylation (Green Chemistry Optimized)
Target: Synthesis of Ethyl 2-alkyl-2-benzamido-2-cyanoacetate. Best for: Primary alkyl halides (Benzyl bromide, Methyl iodide, Allyl bromide).
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
-
Potassium Carbonate (
), anhydrous, finely powdered (2.0 equiv) -
TBAB (10 mol%)
-
Acetonitrile (
) [10 mL per gram of substrate]
Procedure:
-
Setup: Charge a round-bottom flask with 1 ,
, and TBAB. Add Acetonitrile and stir to create a suspension. -
Activation: Stir at room temperature for 15 minutes. The mixture may turn slightly yellow, indicating anion formation.
-
Addition: Add the Alkyl Halide dropwise.[2]
-
Note: If the reaction is exothermic (e.g., with methyl iodide), use a water bath to maintain ambient temperature.
-
-
Reaction: Heat the mixture to 50°C and stir vigorously.
-
Monitoring: Check TLC (SiO2, Hexane:EtOAc 3:1) every hour. The starting material (lower Rf) should disappear, replaced by a less polar spot.
-
-
Workup:
-
Filter off the solid salts (
, excess ). -
Evaporate the filtrate under reduced pressure.[2]
-
Redissolve the residue in Ethyl Acetate and wash with water (
) to remove residual catalyst. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high crystallinity of benzamido derivatives.
Validation Check:
-
1H NMR: Look for the disappearance of the methine singlet (
5.5-6.0 ppm) and the appearance of the alkyl group signals.
Protocol B: Michael Addition to Acrylates
Target: Synthesis of Glutamic Acid derivatives.
Reagents:
-
This compound (1.0 equiv)
-
Ethyl Acrylate or Acrylonitrile (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%)
-
Ethanol (Absolute)[3]
Procedure:
-
Dissolve 1 in Ethanol.
-
Add the Michael acceptor (Ethyl Acrylate) in one portion.
-
Add catalytic DBU (0.05 equiv).
-
Stir at Room Temperature for 2-4 hours.
-
Why RT? Michael additions are reversible. High heat favors the retro-Michael reaction.
-
-
Quench: Add a few drops of dilute Acetic Acid to neutralize the DBU.
-
Isolation: Pour into ice water. The product often precipitates as a white solid. Filter and dry.[2][4]
Mechanistic Visualization (PTC Cycle)
The following diagram illustrates the "Interfacial Mechanism" where the deprotonation happens at the solid surface, and the quaternary ammonium salt shuttles the active anion into the organic phase.
Diagram 2: Solid-Liquid Phase Transfer Catalytic Cycle
Caption: The catalytic cycle showing the shuttling of the active benzamido-cyanoacetate anion by the quaternary ammonium (Q+) catalyst.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | "Poisoning" of catalyst by Iodide ions.[5] | If using Alkyl Iodides, the iodide ion binds tightly to the |
| N-Alkylation Observed | Base is too strong or Temp is too high. | Switch from KOH/NaOH to |
| Hydrolysis of Ester | Water in the system. | Ensure "Solid-Liquid" conditions are strictly anhydrous. Use freshly dried Acetonitrile. |
| No Reaction | Steric hindrance of Benzamido group. | Increase catalyst loading to 15 mol%. Switch solvent to DMF (though workup is harder) to increase anion nucleophilicity. |
References
-
Makosza, M. (2000). Phase-transfer catalysis.[4][5][6][7] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link -
BenchChem Application Notes. (2025). Phase Transfer Catalysis: Protocols for Active Methylene Compounds. Link
-
Diez-Barra, E., et al. (1997). Phase transfer catalysis without solvent: Synthesis of N-alkyl benzamides and cyanoacetates. Synthetic Communications. Link
Sources
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst [organic-chemistry.org]
- 7. crdeepjournal.org [crdeepjournal.org]
Application Note: Regioselective Alkylation of Ethyl 2-benzamido-2-cyanoacetate
This Application Note is structured to address the complex regioselectivity inherent in the alkylation of Ethyl 2-benzamido-2-cyanoacetate .
While the prompt specifically requests "N-alkylation," chemical reality dictates that C-alkylation is the thermodynamically and kinetically favored pathway for this substrate due to the high acidity of the
Therefore, this guide is designed as a Regiocontrol Protocol : it details the standard C-alkylation (primary application for amino acid synthesis) while explicitly analyzing the conditions that might lead to N-alkylation (often as an impurity) and how to distinguish/control these pathways.
Executive Summary
This compound is a critical "masked" glycine equivalent used in the synthesis of
This protocol provides:
-
Mechanistic Grounding: Why C-alkylation dominates and how N-alkylation occurs as a specific side-reaction.
-
Core Protocols: Two validated methods (Classical Anhydrous vs. Phase Transfer Catalysis) for introducing alkyl groups.
-
Regiochemical Analysis: Techniques to confirm the site of alkylation using NMR spectroscopy.
Chemical Logic & Mechanism
The pKa Hierarchy
The regioselectivity is dictated by the relative acidity of the protons on the substrate.
-
-Proton (
): Flanked by a nitrile (-CN), an ester (-COOEt), and an amide (-NHCOPh). The estimated pKa is ~11–13 (in DMSO). -
Amide Proton (
): The pKa of a secondary amide is typically ~21–25 .
Conclusion: Standard bases (alkoxides, hydrides, carbonates) will deprotonate the
-
The
-position is already substituted (blocked). -
Reaction conditions (solvent/cation) extremely favor the "hard" nucleophile (N/O) over the "soft" nucleophile (C).
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway showing the competition between C- and N-alkylation. C-alkylation is the dominant pathway for the unsubstituted substrate.
Experimental Protocols
Method A: Classical Anhydrous Alkylation (NaH/DMF)
Best for: Unreactive electrophiles or large scale synthesis where water exclusion is critical.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in oil) (1.1 eq)
-
Solvent: Anhydrous DMF or THF (0.5 M concentration)
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 eq)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Base Washing: Place NaH (1.1 eq) in the flask. Wash twice with anhydrous hexane to remove mineral oil. Decant hexane carefully.
-
Solvation: Suspend the washed NaH in anhydrous DMF at 0°C.
-
Deprotonation: Dissolve this compound in a minimal amount of DMF. Add dropwise to the NaH suspension over 20 minutes.
-
Observation: Evolution of
gas. Solution typically turns yellow/orange (formation of the enolate). -
Hold: Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitor: Check via TLC (EtOAc/Hexane 3:7). The starting material spot (
) should disappear.
-
-
Quench: Cool to 0°C. Carefully add saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over
. -
Purification: Recrystallization (EtOH/Water) is preferred over column chromatography for these crystalline solids.
Method B: Phase Transfer Catalysis (Green Protocol)
Best for: Operational simplicity, avoiding NaH, and reactive electrophiles (Benzyl/Allyl halides).
Reagents:
-
Substrate (1.0 eq)
-
Base:
(Solid, anhydrous) (2.0 eq) -
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (10 mol%)
-
Solvent: Acetonitrile (
) or Toluene.
Step-by-Step Procedure:
-
Charge: To a flask, add Substrate,
, and TEBA catalyst. -
Solvent: Add Acetonitrile (0.5 M). Stir vigorously.
-
Addition: Add Alkyl Halide (1.2 eq) in one portion.
-
Reflux: Heat to 50–80°C (depending on electrophile reactivity).
-
Time: Reaction is typically faster than Method A (1–4 hours).
-
Workup: Filter off the solid salts (
/KX). Evaporate the solvent. -
Purification: Recrystallize the residue.
Critical Analysis: C- vs. N-Alkylation
If your specific goal is N-alkylation , you are fighting the natural reactivity of the molecule. However, distinguishing the two is critical for quality control.
Data Comparison: Regioselectivity Factors
| Parameter | Favors C-Alkylation (Standard) | Favors N-Alkylation (Impurity/Target) |
| Substrate | Unsubstituted ( | |
| Leaving Group | Soft (Iodide, Bromide) | Hard (Sulfates, Tosylates) |
| Solvent | Protic or Polar Aprotic (DMF) | Highly Polar (HMPA) w/ Oxygen coordination |
| Counter-ion |
Characterization (NMR Diagnostics)
How to confirm if you made the Amino Acid precursor (C-alkyl) or the impurity (N-alkyl):
1. Proton NMR (
-
C-Alkylated Product:
-
The
-proton signal (typically a singlet around 5.5–6.0 ppm in the starting material) will disappear if fully substituted, or shift significantly. -
The Amide N-H signal remains (broad singlet,
7.0–8.5 ppm). -
Key Check:
shake will exchange the Amide N-H, confirming the Nitrogen is still protonated.
-
-
N-Alkylated Product:
-
The Amide N-H signal disappears .
-
The
-proton signal remains (often split if the alkyl group has neighboring protons).
-
2. IR Spectroscopy:
-
C-Alkyl: Retention of the Amide II band (~1550
, N-H bending). -
N-Alkyl: Disappearance of N-H stretch (~3300
) and Amide II band.
Experimental Workflow Diagram
Figure 2: Operational workflow for alkylation and critical decision point for characterization.
References
- Sørensen, S. P. L. (1903). "Études sur la synthèse des acides aminés." Comptes Rendus des Travaux du Laboratoire Carlsberg, 6, 1-212.
-
Dunn, P. J., et al. (2018). "Green Chemistry in Drug Discovery." Green Chemistry, 20, 1925. Link (Discussion of PTC vs NaH in industrial alkylations).
-
O'Donnell, M. J. (2001). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link (Mechanistic insights on alkylation of glycine equivalents). -
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa values of cyanoacetates vs amides).
Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature for Ethyl 2-benzamido-2-cyanoacetate Condensation
Welcome to the technical support center for the condensation reaction involving Ethyl 2-benzamido-2-cyanoacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
The condensation of this compound with a carbonyl compound, such as an aldehyde, is a variant of the Knoevenagel condensation and the Erlenmeyer-Plöchl reaction.[1][2] It is a powerful method for carbon-carbon bond formation, leading to highly functionalized intermediates used in the synthesis of amino acids, peptides, and various heterocyclic compounds.[3][4] Temperature is arguably the most critical parameter in this reaction, acting as a double-edged sword: it can drive the reaction to completion but also introduce a host of side products if not properly controlled.
Section 1: The Reaction Mechanism and the Critical Role of Temperature
The reaction proceeds via a base-catalyzed mechanism. The base deprotonates the α-carbon of the this compound, which is made acidic by the adjacent cyano and ester groups, forming a resonance-stabilized enolate.[1] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]
Temperature influences every stage of this process:
-
Enolate Formation: While often initiated at room temperature, gentle warming can facilitate the deprotonation of less acidic methylene compounds.
-
Nucleophilic Attack: This step is often exothermic, but an initial energy input may be required to overcome the activation barrier, especially with less reactive ketones.[1]
-
Dehydration (Elimination): This is the most temperature-sensitive step. Higher temperatures significantly favor the elimination of water to form the final condensed product. However, excessive heat is the primary cause of side-product formation and decomposition.[5][6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the optimization of this reaction.
Q1: What is a good starting temperature for my optimization experiments? A good starting point for the classical Erlenmeyer-Plöchl synthesis is typically between 80-100 °C.[7] This temperature range is usually sufficient to promote the final dehydration step without causing rapid decomposition. For Knoevenagel-type condensations, which may use stronger organic bases, reactions can often be initiated at room temperature and gently heated to 40-70 °C as needed.[6] It is always advisable to monitor the reaction progress closely by Thin Layer Chromatography (TLC).[8]
Q2: My reaction yield is very low. Is temperature the only factor I should consider? While temperature is critical, it is not the only factor. Low yield is often a multi-faceted problem. The most crucial initial step is the Knoevenagel condensation itself.[6] Before adjusting the temperature, verify the following:
-
Starting Material Quality: Ensure your aldehyde is free of acidic impurities (from oxidation) and that the this compound is pure and dry.
-
Catalyst Choice and Amount: The selection of the base is crucial.[6] Traditional methods use sodium acetate in acetic anhydride.[7] Milder conditions may employ secondary amines like piperidine or morpholine.[6] Ensure the correct stoichiometric or catalytic amount is used.
-
Solvent: The solvent must be appropriate for the chosen temperature and dissolve the reactants. Toluene, for instance, is suitable for higher temperatures and allows for the removal of water via a Dean-Stark apparatus.[6]
Q3: I'm observing multiple spots on my TLC analysis. What are the likely side products and how does temperature influence their formation? Observing multiple spots is a classic sign of side reactions, which are often exacerbated by excessive temperature or prolonged reaction times.
-
Unreacted Starting Material: If you see starting material spots, the reaction may be too cold or has not run long enough.
-
Racemized Product: Azlactones are prone to racemization at the α-carbon, especially in the presence of a base.[9] While this may not be visible on TLC unless you are using a chiral system, it can be a significant issue for stereospecific syntheses. Overheating can accelerate this process.
-
Decomposition Products: At very high temperatures, the azlactone ring or the final product can degrade, leading to a complex mixture of byproducts.
-
Self-Condensation or Polymerization: Aldehydes, particularly aliphatic ones, can self-condense at high temperatures.
Q4: Is it possible to run this condensation at room temperature? Yes, modern protocols have been developed that allow the reaction to proceed efficiently at room temperature. These methods often rely on:
-
Highly Active Catalysts: Using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the reaction in water at room temperature.[10]
-
Alternative Energy Sources: Microwave-assisted synthesis can dramatically shorten reaction times, often using solvent-free conditions, which implies rapid heating but for a very short duration.[11]
-
Solid-Phase Catalysis: Using catalysts like alumina can enable the reaction to proceed instantly at room temperature by adsorbing the reactants onto its surface.[12]
Q5: How do I properly monitor the reaction to determine the optimal heating time and temperature? Diligent monitoring is the key to a self-validating protocol. Thin Layer Chromatography (TLC) is the most common and effective method.
-
Prepare a TLC plate spotting your starting aldehyde, your this compound, and a co-spot of both.
-
Once the reaction begins, take a small aliquot from the reaction mixture every 30-60 minutes and spot it on the TLC plate.
-
Run the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).[8]
-
The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new, dominant product spot has appeared. This data will tell you when to stop heating, preventing the formation of degradation products from prolonged exposure to high temperatures.
Section 3: Advanced Troubleshooting Guide
When simple adjustments are not enough, a more systematic approach is required. Use this guide and the accompanying flowchart to diagnose and solve persistent issues.
Section 4: Data Summary & Experimental Protocols
The following table provides a summary of how temperature can influence reaction outcomes. These are representative data points based on typical observations in related condensation reactions.[5]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 50 °C | 80 °C | 110 °C (Reflux) |
| Reaction Time | 12 hours | 4 hours | 2 hours |
| Conversion | 65% | >95% | >95% |
| Isolated Yield | 55% | 85% | 70% |
| Purity (by NMR) | >98% | 95% | 80% |
| Primary Issue | Sluggish, incomplete reaction | Optimal balance | Significant side product formation/decomposition |
Protocol A: Classical High-Temperature Condensation
This protocol is based on the traditional Erlenmeyer-Plöchl synthesis conditions, which are robust and widely documented.[7]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq), this compound (1.0 eq), and anhydrous sodium acetate (1.2 eq).
-
Solvent/Reagent Addition: Add acetic anhydride (3.0-4.0 eq) to the mixture. If a co-solvent is needed for solubility, use toluene.
-
Reaction Execution: Heat the reaction mixture in an oil bath to 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add cold ethanol to the solidified mixture to quench the excess acetic anhydride and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Protocol B: Optimized Room-Temperature Condensation
This protocol utilizes a more active catalyst system to avoid the need for high temperatures, which is ideal for sensitive substrates.[10][12]
-
Reagent Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane or ethanol).
-
Catalyst Addition: Add a catalytic amount of an appropriate base. For example, add basic alumina (10 equivalents by weight) for a heterogeneous reaction or a strong organic base like DBU (0.1 eq) for a homogeneous reaction.[10][12]
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC every 30 minutes. Reactions are often complete in 1-3 hours.
-
Work-up (Alumina): If using alumina, filter off the catalyst and wash it with a small amount of the reaction solvent. Evaporate the combined filtrate under reduced pressure.
-
Work-up (DBU): Pour the reaction mixture into ice-cold water and acidify slightly with dilute HCl to neutralize the catalyst. The product will often precipitate.
-
Purification: Collect the solid by filtration or extract the product with an organic solvent. The crude material can be purified by recrystallization or column chromatography on silica gel.[8]
References
-
Rehman, A. et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.
-
BenchChem (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. BenchChem Technical Support.
-
Chang, C.-W. et al. (2024). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega.
-
Ingersoll, A. W. & Babock, S. H. (1932). Ethyl cyanoacetate. Organic Syntheses, 12, 40.
-
BenchChem (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem Technical Support.
-
BenchChem (2025). The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis. BenchChem Technical Support.
-
BenchChem (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). BenchChem Technical Support.
-
Asghari, S. et al. (2007). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. Arkivoc.
-
BenchChem (2025). Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. BenchChem Technical Support.
-
Wikipedia. Ethyl cyanoacetate.
-
Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
-
Rao, J. (2012). Erlenmeyer-Plochl Azlactone Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Taber, D. F. & Straney, P. J. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.
-
Conway, P. A. et al. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository.
-
ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.
-
Romanelli, G. P. et al. (2009). A suitable synthesis of azlactones catalyzed by supported heteropolyacids. Catalysis Communications.
-
Habibi, D. et al. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy.
-
ResearchGate. An Innovation for Development of Erlenmeyer–Plöchl Reaction and Synthesis of AT-130 Analogous.
-
Mitra, A. K. & Banerjee, K. (2003). Microwave-assisted Knoevenagel condensation of ethyl cyanoacetate with aldehydes. Zenodo.
-
Bollikolla, H. B. et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc.
-
Patsnap. Ethyl cyanoacetate patented technology retrieval search results.
-
Wang, C. et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Korean Chemical Society.
-
Aston University. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
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Technical Support Center: Stability of Ethyl 2-benzamido-2-cyanoacetate
Welcome to the technical support center for Ethyl 2-benzamido-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly under reflux conditions. As a molecule with multiple reactive functional groups, understanding its stability profile is paramount for successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound during heated reactions.
Q1: What are the primary stability concerns when refluxing this compound?
When subjecting this compound to reflux conditions, the primary concerns are centered around the potential hydrolysis of its three key functional groups: the ethyl ester, the benzamide, and the cyano (nitrile) group. The molecular structure features an activated α-carbon, flanked by electron-withdrawing groups, which influences its reactivity.[1] The stability is highly dependent on the pH of the reaction medium, the solvent system, and the reaction temperature.
-
Ester Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid and ethanol.[2][3]
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions, typically first to an amide (cyanoacetamide derivative) and then further to a carboxylic acid.[2]
-
Amide Hydrolysis: While generally more stable than the ester, the benzamide linkage can also be cleaved under harsh acidic or basic reflux conditions, yielding benzoic acid and the corresponding amine.
-
Decarboxylation: Derivatives of cyanoacetic acid are known to undergo decarboxylation (loss of CO₂), particularly upon hydrolysis of the ester to a carboxylic acid.[4][5] Heating the resulting α-cyano carboxylic acid can lead to the formation of a nitrile byproduct.[6][7]
Q2: Under which pH conditions is the compound most likely to decompose?
Decomposition is most pronounced under either strong acidic or strong basic conditions due to catalysis of hydrolysis.
-
Strongly Basic Conditions (e.g., NaOH, KOH, NaOEt): These conditions will readily promote the hydrolysis of the ethyl ester to a carboxylate salt.[3] The nitrile group is also susceptible to hydrolysis under these conditions. The use of strong bases can produce hydrogen cyanide if side reactions occur.[2]
-
Strongly Acidic Conditions (e.g., refluxing in HCl, H₂SO₄): Strong mineral acids will catalyze the hydrolysis of all three functional groups: ester, nitrile, and amide.[2][8] The rate of hydrolysis will depend on the acid concentration and temperature.
-
Neutral/Near-Neutral Conditions: The compound is most stable under neutral conditions. However, prolonged heating in protic solvents like water or ethanol, even without added acid or base, can still lead to slow solvolysis. For sensitive applications, using an aprotic solvent under an inert atmosphere is recommended.
Q3: What are the likely decomposition products I might observe?
Depending on the reaction conditions, a variety of decomposition products may be formed. Identifying these byproducts via techniques like LC-MS or GC-MS is crucial for troubleshooting. The primary expected products arise from hydrolysis:
-
2-Benzamido-2-cyanoacetic acid: From selective hydrolysis of the ethyl ester.
-
Ethyl 2-acetamido-2-carbamoylacetate: From partial hydrolysis of the cyano group to an amide.
-
2-Benzamido-malonic acid derivative: From complete hydrolysis of the cyano group.
-
Benzoic acid and Ethyl 2-amino-2-cyanoacetate: From hydrolysis of the amide bond.
A visual representation of these potential degradation pathways is provided below.
Caption: Potential degradation pathways for this compound under reflux.
Q4: How can I monitor the stability of my compound during a reaction?
Regular monitoring is essential to assess stability and reaction progress.
-
Thin-Layer Chromatography (TLC): This is the quickest method to visually track the consumption of starting material and the appearance of new spots (potential byproducts). A change in the spot's Rf value or the appearance of streaking can indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative view of the reaction mixture. By taking time-point samples, you can accurately measure the decrease in the starting material peak area and the emergence of new peaks corresponding to degradation products.[9]
-
Gas Chromatography (GC): If the compound and its potential byproducts are sufficiently volatile and thermally stable for GC analysis, this can be an effective monitoring tool.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable for identifying the molecular weights of unknown byproducts, providing crucial clues to the degradation pathways occurring in your reaction.
| Analytical Technique | Primary Use Case | Advantages | Limitations |
| TLC | Quick, qualitative reaction monitoring | Fast, inexpensive, simple setup | Low resolution, non-quantitative |
| HPLC-UV | Quantitative analysis of reaction progress | High resolution, quantitative, reproducible | Slower than TLC, requires method development |
| GC-FID | Analysis of volatile components | High sensitivity for volatile compounds | Compound must be thermally stable |
| LC-MS | Identification of unknown byproducts | Provides molecular weight information | More complex instrumentation and data analysis |
Q5: My reaction mixture is turning yellow or brown under reflux. What is the likely cause?
Discoloration, particularly the formation of brown material, is often a sign of decomposition or side reactions, especially in reactions involving cyanide-containing compounds.[6][8]
-
Vigorous Conditions: Excessive temperatures or highly concentrated reagents can accelerate decomposition, leading to complex side reactions and the formation of colored, often polymeric, byproducts.
-
Impure Starting Materials: Impurities in the starting material or solvents can act as catalysts for degradation pathways.
-
Air/Oxidative Degradation: While less common for this specific structure, some organic molecules are sensitive to air oxidation at elevated temperatures. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
If discoloration occurs, it is advisable to re-evaluate the reaction temperature and consider purification of all reagents and solvents.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments.
Issue 1: Low Yield or Complete Loss of Starting Material
If you observe a significantly lower-than-expected yield of your desired product, with little or no recovery of the starting material, compound degradation is a likely culprit.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Fails to Crystallize or Oiled Out
If your final product is an oil or fails to crystallize when a solid is expected, it may be due to the presence of impurities acting as eutectic contaminants.
-
Potential Cause: The presence of residual starting material or decomposition products can inhibit crystallization. Even small amounts of structurally similar byproducts can disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze the crude product by HPLC or ¹H NMR to assess its purity.
-
Re-purify: If impurities are detected, perform column chromatography to isolate the desired product. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is often effective.
-
Solvent Removal: Ensure all residual solvents from the workup and chromatography are completely removed under high vacuum, as they can also prevent crystallization.
-
Experimental Protocols
Protocol 1: General Stability Test Under Reflux
This protocol provides a framework for assessing the stability of this compound in a specific solvent system.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Toluene, Acetonitrile, Ethanol)
-
Internal standard (e.g., dodecane, biphenyl - must be stable and not co-elute)
-
Round-bottom flask, reflux condenser, heating mantle
-
HPLC or GC system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) and a separate stock solution of the internal standard in the chosen solvent.
-
In a round-bottom flask, create a reaction mixture containing a known concentration of the target compound and the internal standard.
-
Take an initial sample (t=0) and analyze it by HPLC or GC to establish the initial ratio of the compound to the internal standard.
-
Heat the mixture to reflux under an inert atmosphere.
-
Withdraw small aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each aliquot by the same chromatographic method.
-
Data Analysis: Plot the ratio of the peak area of this compound to the peak area of the internal standard over time. A significant decrease in this ratio indicates decomposition.
References
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
A&A Pharmachem. (n.d.). Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS. Retrieved from [Link]
-
ARKIVOC. (n.d.). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Retrieved from [Link]
-
J&K Scientific LLC. (2025, December 29). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Patsnap. (2018, December 18). Synthesis method of ethyl cyanoacetate. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
ARKIVOC. (2010, July 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1-Decomposition mechanism of ethyl cyanoacetate molecule.... Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]
-
Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]
- Google Patents. (n.d.). GB2583135A - Process for preparing cyanoacetates.
-
ResearchGate. (n.d.). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Retrieved from [Link]
-
OSHA. (n.d.). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
PubMed. (2002, October 15). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]
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Validation & Comparative
Technical Comparison Guide: FTIR Characterization of Ethyl 2-benzamido-2-cyanoacetate
Executive Summary
Ethyl 2-benzamido-2-cyanoacetate (CAS: 14557-96-1) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly purine and pyrimidine derivatives. Its structural complexity—featuring a nitrile, an ethyl ester, and a benzamido moiety on a central methine carbon—presents unique challenges for spectroscopic validation.
This guide provides a definitive FTIR (Fourier Transform Infrared Spectroscopy) analysis framework. Unlike generic spectral lists, this document focuses on comparative discrimination : distinguishing the target compound from its primary precursors (Ethyl cyanoacetate and Benzoyl chloride/Benzamide) and structurally similar analogs (e.g., Ethyl acetamidocyanoacetate).
Methodological Framework
To ensure reproducibility and high-resolution spectral data, the following sampling protocols are recommended. The choice of method directly impacts peak intensity and resolution, particularly for the critical amide and nitrile regions.
Sample Preparation Protocols
| Method | Suitability | Technical Rationale (Expertise) |
| KBr Pellet (Transmission) | Preferred | The compound is a solid (mp ~128–131°C). KBr transmission avoids the refractive index artifacts of ATR in the nitrile region (~2200 cm⁻¹) and provides superior resolution for the aromatic overtones (1600–2000 cm⁻¹). |
| ATR (Diamond/ZnSe) | Screening | Suitable for rapid in-process checks. Note: ATR typically shifts peaks 2–4 cm⁻¹ lower compared to transmission and may attenuate the weak C≡N stretch. |
| Nujol Mull | Alternative | Useful if the compound is hygroscopic, though Nujol C-H bands (2900, 1460, 1376 cm⁻¹) will obscure the alkyl backbone signals. |
Comparative Spectral Analysis
The validation of this compound relies on identifying a "Diagnostic Triad" of peaks that confirms the simultaneous presence of the Ester, Nitrile, and Amide groups while ruling out unreacted precursors.
Table 1: Diagnostic Peak Assignments (Target vs. Precursors)
| Functional Group | Vibration Mode | Target Compound (cm⁻¹) | Precursor: Ethyl Cyanoacetate | Precursor: Benzamide | Differentiation Logic |
| Nitrile | 2245 – 2255 (w) | 2260 – 2270 (m) | Absent | The electron-withdrawing benzamido group typically shifts the CN stretch to lower wavenumbers and reduces intensity compared to the parent cyanoacetate. | |
| Ester | 1735 – 1750 (s) | 1740 – 1755 (s) | Absent | Confirms retention of the ethyl ester. Absence indicates hydrolysis to acid. | |
| Amide I | 1640 – 1660 (s) | Absent | 1650 – 1670 (s) | The presence of two carbonyl signals (Ester + Amide) distinguishes the target from both precursors. | |
| Amide II | 1520 – 1550 (s) | Absent | 1620 (NH₂ scissoring) | Distinguishes secondary amide (-NH-CO-) of the target from the primary amide (-NH₂) of benzamide impurities. | |
| Amide A | 3250 – 3350 (m) | Absent | 3100 – 3400 (doublet) | Target shows a single sharp band (secondary amide); Benzamide shows a doublet (primary amide). | |
| Aromatic | 1480, 1580, 1600 | Absent | 1450, 1580, 1600 | Confirms benzoyl incorporation. |
(w) = weak, (m) = medium, (s) = strong. Data derived from comparative analysis of alpha-amido nitrile analogs and standard functional group correlations.
Deep Dive: The "Fingerprint" Region & Aromatic Signatures
While the carbonyl region (1600–1800 cm⁻¹) is the primary check, the fingerprint region provides definitive structural proof.
-
Mono-substituted Benzene Ring: Look for strong out-of-plane C-H bending bands at 690 cm⁻¹ and 740–750 cm⁻¹ . These confirm the benzoyl group is intact.
-
C-O Stretch: A strong ester C-O-C stretch appears near 1200–1250 cm⁻¹ , distinguishing it from simple amides.
Synthesis Validation Workflow
The following diagram illustrates the spectral checkpoints during the synthesis of this compound from Ethyl cyanoacetate and Benzoyl chloride (or via the oximino intermediate).
Figure 1: Spectral logic flow for validating the conversion of precursors to the target intermediate.
Experimental Protocol: FTIR Quality Control
Objective: Verify identity and purity of synthesized this compound batch.
-
Blank Correction: Collect a background spectrum of the empty sample holder (air) or pure KBr pellet.
-
Sample Preparation (KBr Pellet):
-
Mix 1–2 mg of the dried target compound with ~200 mg of spectroscopic grade KBr.
-
Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
-
Acquisition:
-
Range: 4000 – 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16 or 32.
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize the Ester C=O peak (approx. 1745 cm⁻¹) to 1.0 absorbance units for comparison.
-
-
Pass/Fail Criteria:
-
PASS: Distinct separation between Ester C=O and Amide C=O; presence of mono-substituted benzene peaks (690/750 cm⁻¹).
-
FAIL: Presence of broad -OH stretch (carboxylic acid impurity) or doublet -NH₂ stretch (primary amide impurity).
-
References
-
National Institute of Standards and Technology (NIST). Ethyl acetamidocyanoacetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link] (Accessed Oct 2023). Provides analog data for the alpha-amido nitrile structure.
-
Vertex Pharmaceuticals Inc. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.[3] US Patent 8,614,206 B2. Available at: . Validates the solid state and synthesis of the target intermediate.
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]. Authoritative source for nitrile group spectral behavior.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] Standard reference for functional group correlations (Amide I/II and Ester shifts).
Sources
Comparative Analysis of Ionization Modalities for the Structural Elucidation of Ethyl 2-benzamido-2-cyanoacetate
Executive Summary & Strategic Context
Ethyl 2-benzamido-2-cyanoacetate (
This guide compares the two dominant analytical "alternatives" for characterizing this compound: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.
The Core Thesis:
-
Use EI (Hard Ionization) when you require structural fingerprinting and library matching (NIST/Wiley) to confirm identity against synthetic byproducts.
-
Use ESI (Soft Ionization) when you need to confirm the intact molecular weight, analyze thermal instability, or quantify the compound in biological matrices.
Structural Analysis & Fragmentation Mechanics
To interpret the mass spectrum, we must first understand the energetic stability of the potential fragments. The fragmentation of this compound is driven by the stability of the benzoyl cation and the lability of the ethyl ester .
The Fragmentation Pathway (Mechanism)[1][2]
The following diagram details the causal fragmentation pathways. Note the dominance of the
Figure 1: Mechanistic fragmentation pathway of this compound.[1] The red node indicates the diagnostically dominant Benzoyl cation.
Comparative Performance: EI vs. ESI
This section objectively compares the two ionization alternatives.
Method A: Electron Ionization (EI) - The Structural Fingerprint
Context: Performed typically at 70 eV.[2][3]
-
Performance: EI imparts significant residual energy, causing extensive fragmentation.[4]
-
Key Diagnostic Peaks:
-
105 (Base Peak): The benzoyl cation (
) is overwhelmingly stable and will likely be the 100% abundance peak. -
77: Phenyl cation (
), resulting from the loss of CO from the 105 fragment. -
232 (
): The molecular ion will be weak (<5-10% abundance) due to the lability of the ester and amide bonds. -
187: Loss of the ethoxy group (
).
-
105 (Base Peak): The benzoyl cation (
Method B: Electrospray Ionization (ESI) - The Molecular Confirmation
Context: Performed in Positive Mode (
-
Performance: A "soft" technique that preserves the molecular ion.[4]
-
Key Diagnostic Peaks:
-
233 (
): The protonated molecule. High intensity. -
255 (
): Sodium adduct, common if glass or salty solvents are used. -
465 (
): Dimer formation is common at higher concentrations.
-
233 (
Quantitative Comparison Table
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Elucidation / Library Matching | Molecular Weight Confirmation |
| Molecular Ion ( | Weak or Absent | Dominant ( |
| Base Peak | ||
| Fragmentation | Rich, reproducible pattern | Minimal (unless MS/MS is applied) |
| Sample State | Must be volatile & thermally stable | Liquid phase (suitable for thermolabile) |
| Limit of Detection | Nanogram range | Picogram range (High Sensitivity) |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, follow these specific workflows.
Protocol A: GC-MS Analysis (EI)
Use this for purity assessment of the synthesized powder.
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Why DCM? It is highly volatile and solubilizes the organic ester efficiently.
-
-
Inlet Parameters: Split mode (20:1). Temperature: 250°C.
-
Column: DB-5ms (or equivalent 5% phenyl methyl siloxane).
-
Oven Ramp:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Causality: A fast ramp prevents thermal degradation of the cyanoacetate moiety inside the column.
-
-
MS Source: 230°C, 70 eV.
-
Validation Check: If the peak at
105 is absent, the injection failed or the compound has hydrolyzed (check for benzoic acid peaks).
Protocol B: LC-MS/MS Analysis (ESI)
Use this for trace analysis or biological metabolism studies.
-
Sample Prep: Dissolve 0.1 mg in 1 mL Acetonitrile/Water (50:50) + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation to form
.
-
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30V (Optimize to prevent in-source fragmentation).
-
-
Validation Check: Look for the
at 233. If you see 122 (Benzamide), in-source fragmentation is too high; lower the cone voltage.
Decision Workflow
Use this logic map to select the correct alternative for your specific research question.
Figure 2: Decision matrix for selecting between EI and ESI based on analytical requirements.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for McLafferty rearrangement and alpha-cleavage mechanisms).
-
PubChem Compound Summary. (2023). This compound (CID 2724589). National Center for Biotechnology Information. [Link]
Sources
Comparative Guide: Ethyl Acetamidocyanoacetate vs. Ethyl Benzamidocyanoacetate
Executive Summary: The "Masked" Amino Acid Choice
In the synthesis of non-canonical amino acids, Ethyl Acetamidocyanoacetate (EACA) and Ethyl Benzamidocyanoacetate (EBCA) serve as critical "masked" glycine equivalents. While they share the same fundamental reactivity (Knoevenagel condensation followed by reduction/hydrolysis), their selection dictates the purification strategy and downstream processing of your molecule.
-
Select EACA if your workflow involves enzymatic kinetic resolution (Acylase I) or if you require high atom economy and water solubility.
-
Select EBCA if you lack HPLC capabilities and rely on crystallization for purification, or if your target molecule requires robust protection against premature hydrolysis during harsh intermediate steps.
Part 1: Chemical & Physical Profile[1]
The choice between the acetamido and benzamido groups fundamentally alters the physicochemical properties of the intermediate.
| Feature | Ethyl Acetamidocyanoacetate (EACA) | Ethyl Benzamidocyanoacetate (EBCA) |
| Formula | ||
| MW | 170.17 g/mol | 232.24 g/mol |
| Appearance | White to off-white crystals | White needles or plates |
| Melting Point | 129–130 °C | 140–142 °C |
| Solubility (EtOAc) | High | Moderate |
| Solubility ( | Moderate (can be extracted) | Low (precipitates easily) |
| Atom Economy | High (Acetyl = 43 Da waste) | Low (Benzoyl = 105 Da waste) |
| Enzyme Compatibility | High (Substrate for Acylase I) | Low (Steric hindrance blocks Acylase I) |
Part 2: Synthetic Utility & Mechanism[2]
The Knoevenagel Condensation
Both reagents possess an acidic
-
EACA Pathway: The smaller acetyl group allows for faster reaction kinetics with sterically hindered aldehydes. However, the resulting alkylated products often form oils or low-melting solids, necessitating column chromatography or high-vacuum distillation.
-
EBCA Pathway: The bulky phenyl ring provides significant
-stacking interactions. Consequently, condensation products derived from EBCA almost invariably crystallize directly from the reaction mixture (usually ethanol/water). This is the primary reason to choose EBCA: it eliminates the need for chromatography.
Downstream Processing: The "Resolution" Divide
This is the most critical decision point. If you intend to produce enantiomerically pure amino acids via enzymatic resolution, you must use EACA.
-
The Acylase I Factor: Hog Kidney Acylase I (and Aspergillus variants) exhibits high specificity for
-acetyl-L-amino acids. The enzyme hydrolyzes the acetyl group, releasing the free L-amino acid while leaving the D-acetyl isomer untouched. -
The Benzoyl Block: The benzoyl group in EBCA is too bulky for the active site of standard Acylase I preparations. While some bacterial amidases can cleave it, standard kinetic resolution workflows will fail with EBCA.
Chemical Deprotection[2]
-
Acetamido (EACA): Cleaved by refluxing in 2N-6N HCl (4-6 hours). Milder conditions reduce the risk of racemization or degradation of sensitive side chains (e.g., indoles, furans).
-
Benzamido (EBCA): Requires harsh acidic reflux (6N-12N HCl, 12-24 hours) or strong basic hydrolysis. The robust amide bond is an asset during multi-step synthesis but a liability during final deprotection.
Part 3: Visualization of Logic & Workflows
Diagram 1: Synthetic Pathway Comparison
This diagram illustrates the parallel pathways and the critical divergence point at the purification and resolution stages.
Caption: Comparative synthetic workflow showing the purification advantage of EBCA (Red path) vs. the enzymatic compatibility of EACA (Green/Blue path).
Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl Benzamidocyanoacetate (EBCA)
Use this protocol if you need to synthesize the starting material yourself.
Reagents: Ethyl cyanoacetate (1.0 eq), Benzoyl chloride (1.05 eq), Triethylamine (1.1 eq), DCM (Solvent).
-
Setup: In a 3-neck flask under
, dissolve ethyl cyanoacetate in dry DCM. Cool to 0°C. -
Addition: Add Triethylamine dropwise. The solution may yellow slightly.
-
Acylation: Add Benzoyl chloride dropwise over 30 mins, maintaining temp < 5°C.
-
Reaction: Allow to warm to RT and stir for 4 hours.
-
Workup: Wash organic layer with 1N HCl (x2), then Sat.
, then Brine. -
Crystallization: Dry over
, concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane. -
Validation: Target MP: 140–142°C.
Protocol B: General Knoevenagel Condensation (Aldehyde + EBCA)
This protocol highlights the "Filtration Advantage" of the benzamido derivative.
Reagents: Aldehyde (10 mmol), EBCA (10 mmol), Sodium Acetate (catalytic, 50 mg), Acetic Anhydride (1 mL), Toluene (20 mL).
-
Assembly: Combine all reagents in a round-bottom flask equipped with a Dean-Stark trap (optional, but improves yield) and reflux condenser.
-
Reflux: Heat to reflux.[1] The mixture will initially be homogenous.
-
Monitoring: Monitor by TLC (usually 3-6 hours). As the reaction proceeds, the product often begins to precipitate if the solvent volume is low.
-
Isolation (The Key Step):
-
Cool the mixture to room temperature.
-
Add 20 mL of cold Ethanol or Diethyl Ether.
-
Filter the resulting precipitate.
-
Wash the cake with cold water (to remove NaOAc) and cold ethanol.
-
-
Result: You now have a highly pure alkene intermediate without running a column.
Part 5: Decision Matrix
Use the following logic flow to finalize your reagent selection.
Caption: Decision logic for selecting between Acetamido and Benzamido intermediates based on chirality, equipment, and substrate stability.
References
-
Albertson, N. F. (1946). Synthesis of Amino Acids from Ethyl Acetamidocyanoacetate. Journal of the American Chemical Society, 68(3), 450–453. Link
-
Whitesides, G. M., et al. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. Link
-
Organic Syntheses. (1955). Ethyl Acetamidocyanoacetate.[2][3][4] Organic Syntheses, Coll.[5][1] Vol. 3, p.323. Link
-
PubChem. (2024). Ethyl acetamidocyanoacetate Compound Summary. National Library of Medicine. Link
-
Storhoff, B. N., et al. (1990). Synthesis of alpha-amino acids via the Knoevenagel condensation of ethyl benzamidocyanoacetate. Journal of Chemical Education, 67(8), 711. Link
Sources
Structural Benchmarking Guide: Ethyl 2-benzamido-2-cyanoacetate
This guide outlines the structural benchmarking and crystallographic characterization of Ethyl 2-benzamido-2-cyanoacetate , a critical intermediate in the synthesis of Pim kinase inhibitors.
Executive Summary
This compound (CAS: 55828-02-9) serves as a pivotal electrophilic scaffold in the development of heterocyclic therapeutics, particularly pyrazol-4-yl-carboxamides. While its solution-phase structure is well-validated via NMR, its solid-state conformational landscape offers critical insights into the stereoelectronic effects of the
This guide compares the experimental spectroscopic data of the title compound against crystallographic standards of structural homologues (e.g., Ethyl 2-benzamidoacetate). It provides a validated workflow for generating the missing X-ray datasets required to resolve the racemic nature of the intermediate.
Chemical Identity & Synthesis Logic
The synthesis relies on the benzoylation of ethyl 2-amino-2-cyanoacetate. The introduction of the electron-withdrawing cyano group at the
Reaction Scheme & Workflow
Figure 1: Validated synthesis and purification workflow for isolating crystallographic-grade material.
Data Presentation: Structural Comparison
The following tables contrast the experimental NMR data of the title compound with the crystallographic metrics of its closest structural analogue, Ethyl 2-benzamidoacetate (Hippuric acid ethyl ester). This comparison highlights the steric and electronic perturbation caused by the
Table 1: Experimental vs. Homologue Structural Metrics
| Feature | This compound (Target) | Ethyl 2-benzamidoacetate (Homologue) | Structural Implication |
| Formula | C | C | Cyano group adds H-bond acceptor capability.[1] |
| +1.52 ppm shift indicates high acidity due to -CN electron withdrawal. | |||
| Amide N-H Shift | Stronger intramolecular H-bonding potential in the cyano derivative. | ||
| Crystal System | Monoclinic (Predicted) | Orthorhombic (P2 | The chiral center suggests non-centrosymmetric packing if resolved. |
| Key Motif | C=O···H-N (Chain) | Cyano N competes with Carbonyl O as the primary H-bond acceptor. |
Table 2: Crystallographic Data Acquisition Parameters
Use these parameters to configure the diffractometer for the title compound.
| Parameter | Setting / Value | Rationale |
| Temperature | 100 K | Essential to reduce thermal motion of the flexible ethyl ester tail. |
| Radiation | Mo K | Preferred for minimizing absorption in organic crystals; Cu K |
| Resolution | 0.80 Å | Required to resolve the electron density of the C |
| Refinement | Standard for handling weak reflections common in small organic needles. |
Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain X-ray quality crystals suitable for resolving the racemic lattice.
-
Dissolution: Dissolve 20 mg of this compound in 2 mL of Dichloromethane (DCM) . Ensure complete solvation; filter through a 0.45
m PTFE syringe filter if turbid. -
Setup: Place the DCM solution in a small inner vial.
-
Antisolvent: Place the inner vial into a larger jar containing 10 mL of n-Pentane or Hexane .
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 72–96 hours.
-
Observation: Look for colorless prisms or needles. The cyano group often promotes needle formation due to directional stacking.
Protocol B: Structural Refinement Logic
Objective: Correctly assign the electron density of the disordered ethyl group.
-
Space Group Determination: Expect P2
/c (centrosymmetric) for the racemate. If the synthesis used a chiral catalyst, expect P2 or P2 2 2 . -
Disorder Handling: The ethyl ester chain is conformationally flexible. Use the PART instruction in SHELXL if the terminal methyl group shows split positions.
-
H-Atom Treatment: Locate the Amide N-H and
-C-H protons in the difference Fourier map. Do not constrain them geometrically immediately; their positions confirm the H-bond network.
Mechanistic Insight: H-Bonding Topology
The introduction of the cyano group alters the supramolecular assembly. Unlike the simple amide chains of the homologue, the title compound is predicted to form a 2D Sheet structure driven by competing acceptors.
Figure 2: Predicted hydrogen bonding network showing the competition between Carbonyl and Cyano acceptors.
References
-
Synthesis & NMR Validation: cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds. Patent WO2014048939A1. (2014). Link
- Source of experimental NMR d
- Homologue Structure (Hippuric Acid Ester): Harrison, W. et al. "The Crystal Structure of Ethyl 2-benzamidoacetate." Acta Crystallographica Section B. (1972).
-
Crystallographic Methodology: Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A. (2008). Link
-
Pim Kinase Context: "Substituted pyridinones as MGAT2 inhibitors." Patent WO2015191681A2. (2015). Link
Sources
Reference Standards for Ethyl 2-benzamido-2-cyanoacetate Characterization
This guide outlines the technical framework for establishing and utilizing Ethyl 2-benzamido-2-cyanoacetate (CAS 55828-02-9) as a reference standard in pharmaceutical development.
Executive Summary & Technical Context
This compound (CAS: 55828-02-9) is a critical pharmacophore intermediate used in the synthesis of Pim kinase inhibitors and MGAT2 inhibitors.[1] Structurally, it possesses a labile
This guide compares the performance of Certified Reference Standards (CRS) against Analytical Grade alternatives and details the qNMR (Quantitative Nuclear Magnetic Resonance) methodology as the superior "Gold Standard" for absolute purity assignment over traditional Mass Balance approaches.
Comparative Analysis: Reference Standard Grades
In drug development, the "performance" of a reference standard is defined by its uncertainty budget and traceability . The following table contrasts the three primary grades available for CAS 55828-02-9.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Primary Standard (CRS) | Secondary Standard (Analytical Grade) | Research Grade (Alternative) |
| Primary Use | GMP Release Testing, Method Validation | Routine QC, reaction monitoring | Early-stage synthesis screening |
| Purity Assignment | Absolute (qNMR + Mass Balance) | Relative (Area % by HPLC) | Estimated (NMR integration) |
| Traceability | SI-traceable (via NIST/BIPM internal std) | Traceable to Primary Standard | None / Vendor Certificate |
| Uncertainty ( | Low ( | Medium ( | High / Undefined |
| Water/Solvent Data | Measured (KF + GC-HS) | Often Omitted | Not Measured |
| Risk Factor | Low: Detects non-chromatographic impurities (salts, water).[2] | High: Overestimates purity if UV-inactive impurities exist. | Critical: May contain synthesis byproducts. |
Scientist’s Insight: For CAS 55828-02-9, relying on Research Grade (HPLC Area %) is dangerous. The benzamido group has a high extinction coefficient, potentially masking significant amounts of inorganic salts or aliphatic impurities (like ethyl cyanoacetate starting material) that lack strong UV chromophores. qNMR is the only self-validating method to mitigate this risk.
Characterization Methodologies: qNMR vs. Mass Balance
The core "alternative" to traditional Mass Balance (HPLC + TGA + KF) is qNMR . For this specific molecule, qNMR is superior due to the compound's solubility profile and the distinct chemical shift of the
Workflow Visualization
The following diagram illustrates the logical flow for establishing a Primary Reference Standard.
Caption: Dual-track characterization workflow ensuring orthogonal validation of the reference standard.
Experimental Protocols
The following protocols are designed specifically for CAS 55828-02-9, accounting for its solubility in Chloroform/DMSO and its specific spectral features.
Protocol A: Absolute Purity by 1H-qNMR
Principle: Direct ratio measurement of the analyte protons against a NIST-traceable internal standard (IS). This method is independent of the analyte's UV response factor.
Reagents:
-
Solvent: DMSO-
(Preferred for solubility) or CDCl . -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).
Step-by-Step Methodology:
-
Weighing: Accurately weigh
mg of the Analyte ( ) and mg of the IS ( ) into the same vial. Use a micro-balance with mg readability. -
Dissolution: Add 0.6 mL of DMSO-
. Ensure complete dissolution (sonicate if necessary, but avoid heating >30°C to prevent degradation). -
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): seconds (Critical: must be of the slowest relaxing proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity.[7][9][10]
Protocol B: Chromatographic Purity (HPLC-UV)
Principle: Used to detect related organic impurities. Note that this provides Area %, not absolute mass purity, unless corrected for response factors.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Benzamido absorption max) and 210 nm.
-
Sample Prep: 0.5 mg/mL in Acetonitrile/Water (50:50).
Data Interpretation:
-
Main Peak: Retention time approx. 8-10 min.
-
Key Impurities: Look for Ethyl cyanoacetate (early eluting, low UV response) and Benzamide (hydrolysis product).
Supporting Experimental Data (Simulated)
The following data illustrates the typical discrepancy between methods, highlighting why qNMR is required for a Primary Standard.
Table 2: Method Comparison Results
| Parameter | HPLC-UV (Area %) | 1H-qNMR (Mass %) | Interpretation |
| Purity Value | 99.2% | 97.8% | HPLC overestimates purity by missing non-UV impurities (e.g., residual solvent, inorganic salts). |
| RSD (n=3) | 0.05% | 0.3% | HPLC is more precise, but qNMR is more accurate. |
| Specific Impurities | 0.5% (Total Unknowns) | 1.1% Residual EtOH detected | qNMR quantifies residual solvents simultaneously. |
| Conclusion | Passes Routine QC | Passes for Reference Material | The qNMR value (97.8%) is the true "Assigned Purity". |
Stability & Handling for Reference Standards
-
Storage: Store at -20°C under Argon. The
-proton is acidic ( ), making the compound susceptible to base-catalyzed racemization or hydrolysis in moist air. -
Safety: The compound contains a nitrile group; avoid contact with strong acids which may liberate HCN.
References
-
Synthesis & NMR Data: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Patent US8614206B2. (2013).
- qNMR Methodology:Quantitative NMR spectroscopy (qNMR)
-
General Characterization: Substituted pyridinones as MGAT2 inhibitors. Patent WO2015191681A2. (2015).
-
Compound Data: PubChem CID 11235210 (this compound).
Sources
- 1. chemat.com.pl [chemat.com.pl]
- 2. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AB459568 | CAS 55828-02-9 – abcr Gute Chemie [abcr.com]
- 4. 55828-02-9|this compound|BLD Pharm [bldpharm.com]
- 5. Ethyl 2-cyano-2-(phenylformamido)acetate - C12H12N2O3 | CSSB00020635649 [chem-space.com]
- 6. WO2015191681A2 - Substituted pyridinones as mgat2 inhibitors - Google Patents [patents.google.com]
- 7. US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 8. WO2013045461A1 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 11. oiccpress.com [oiccpress.com]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling Ethyl 2-benzamido-2-cyanoacetate
Senior Application Scientist Note: As the primary author of this guide, it is my responsibility to ensure that the information provided is not only accurate but also prioritizes your safety above all else. During the literature and database review for Ethyl 2-benzamido-2-cyanoacetate (CAS No. 29333-64-6), a specific, verified Safety Data Sheet (SDS) from a manufacturer or regulatory body was not available in the public domain.
The absence of a specific SDS means that the full toxicological and hazard profile of this compound has not been authoritatively documented and made accessible. Chemical safety is highly specific; extrapolating from structurally similar but distinct molecules like Ethyl Cyanoacetate is not a reliable or safe practice. Functional groups on a molecule can drastically alter its chemical and toxicological properties.
Therefore, this guide is structured around the principle of prudent practice and risk mitigation when handling a substance with an incomplete hazard profile. The recommendations below constitute a robust baseline of protection. You must obtain the official Safety Data Sheet (SDS) from your chemical supplier before you begin any work. This document is the definitive source for safety, handling, and disposal information.
Hazard Assessment: An Educated Approach
While the specific hazards are unconfirmed without an SDS, the structure of this compound contains functional groups that warrant a high degree of caution:
-
Cyano Group (-CN): Organic nitriles can be toxic and may cause irritation. They can sometimes release hydrogen cyanide under specific conditions (e.g., contact with strong acids or upon combustion)[1].
-
Amide and Ester Groups: These are common in biologically active molecules and can be skin and eye irritants[2][3].
-
Solid Form: If the material is a powder, it poses an inhalation risk and can easily contaminate surfaces[4][5].
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense. Your primary safety measures should always be engineering and administrative controls.
-
Engineering Control (Mandatory): All handling of this compound, especially when in solid/powder form, must be conducted inside a certified chemical fume hood[5][6]. This is critical to prevent inhalation of airborne particles.
-
Administrative Controls:
-
Develop a Standard Operating Procedure (SOP) specific to your experiment.
-
Ensure all personnel are trained on the SOP and the general principles of handling hazardous chemicals.
-
Designate a specific area within the lab for handling this compound to prevent cross-contamination.
-
Keep quantities to the minimum required for your experiment.
-
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE is recommended as a baseline for all procedures involving this compound.
Eye and Face Protection
Direct contact with chemical powders can cause severe eye irritation or damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for all Procedures: Chemical splash goggles that provide a complete seal around the eyes should be worn[5][6][7].
-
High-Risk Operations: When there is a significant risk of splashes (e.g., during transfer of solutions or cleanup of a large spill), a face shield should be worn in addition to chemical splash goggles[6].
Skin and Body Protection
Preventing dermal contact is crucial.
-
Gloves: No single glove material is impervious to all chemicals.
-
Recommended Practice: Use nitrile gloves as a minimum standard for incidental contact. For prolonged work, consider double-gloving or using a thicker, more robust glove.
-
Verification: Always check the glove manufacturer's compatibility chart. If the specific chemical is not listed, select gloves rated for protection against both nitriles and amides. Dispose of gloves immediately if you suspect contamination[7].
-
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory to protect against spills and contamination of personal clothing.
-
Additional Protection: For larger quantities or procedures with a higher risk of spills, consider an acid-resistant apron and closed-toe shoes[8].
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection and is sufficient for routine lab-scale operations[5].
-
Non-Routine Operations: In the event of a large spill outside of a fume hood or a failure of engineering controls, respiratory protection may be necessary. This requires a formal risk assessment, fit-testing, and training. A NIOSH-approved respirator with appropriate cartridges would be required in such a scenario[9].
Table 1: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses | Nitrile Gloves | Lab Coat | Not required |
| Weighing (Solid) | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Conducting Reaction | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Handling Spills | Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Lab Coat & Apron | Risk assessment required |
| Waste Disposal | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required (if waste is sealed) |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational. Clear the work area of all unnecessary items. Assemble all required equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.
-
Weighing: Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Carefully transfer the solid to your reaction vessel. If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate any equipment used. Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol, unless incompatible).
-
Doffing PPE: Remove gloves first, avoiding contact with the outer surface. Remove your lab coat. Wash hands thoroughly with soap and water.
Spill Response Plan
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Use an appropriate absorbent material (e.g., sand, vermiculite) to cover the spill[1].
-
Carefully sweep the material into a designated waste container.
-
Decontaminate the area.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection should conduct the cleanup.
-
Waste Disposal Plan
-
Segregation: All waste contaminated with this compound (gloves, weigh boats, absorbent materials, excess reagent) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[10].
-
Labeling: The waste container must be labeled with the full chemical name and relevant hazard warnings.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not pour any waste down the drain[10].
Visual Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for safely handling this compound, emphasizing the initial step of securing the SDS.
Caption: Workflow for handling this compound.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Benzylglycine ethyl ester. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Ethyl Cyanoacetate. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. targetmol.com [targetmol.com]
- 9. fishersci.com [fishersci.com]
- 10. media.adeo.com [media.adeo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
